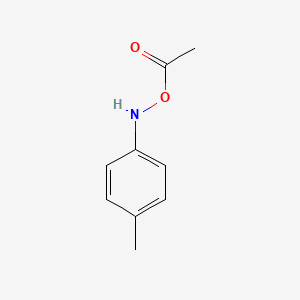
1,4-Diiodo-2-methylbenzene
Overview
Description
1,4-Diiodo-2-methylbenzene, also known as 1-methyl-2,5-diiodobenzene, is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and a methyl group is attached at the 2 position.
Preparation Methods
1,4-Diiodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .
Another method involves the use of electrophilic aromatic substitution, where toluene is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method also ensures the selective introduction of iodine atoms at the 1 and 4 positions .
Chemical Reactions Analysis
1,4-Diiodo-2-methylbenzene undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Diiodo-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-diiodo-2-methylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The iodine atoms in the compound are highly polarizable, making them susceptible to nucleophilic attack. This leads to the formation of intermediate complexes, which then undergo further transformations to yield the desired products .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,4-Diiodo-2-methylbenzene can be compared with other diiodobenzene derivatives, such as:
1,4-Diiodobenzene: Lacks the methyl group at the 2 position, which can influence its reactivity and applications.
1,3-Diiodo-2-methylbenzene: Has iodine atoms at the 1 and 3 positions, leading to different chemical properties and reactivity patterns.
1,4-Diiodo-2,5-dimethylbenzene:
The presence of the methyl group in this compound makes it unique, as it can influence the compound’s electronic properties and steric effects, thereby affecting its reactivity and interactions in various chemical and biological processes .
Properties
IUPAC Name |
1,4-diiodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQKIFBSLBFTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503847 | |
| Record name | 1,4-Diiodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75838-38-9 | |
| Record name | 1,4-Diiodo-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




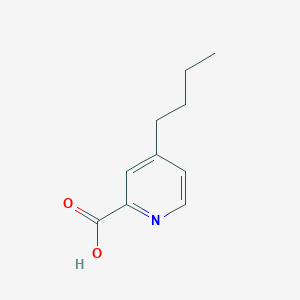
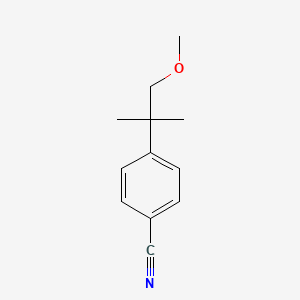
![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
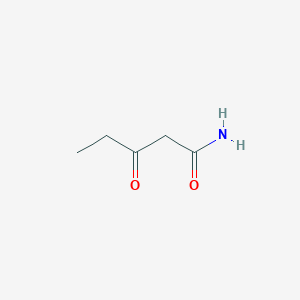
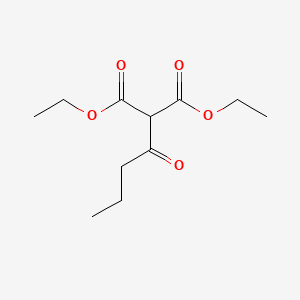
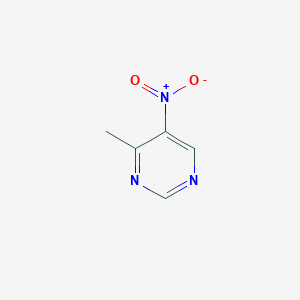
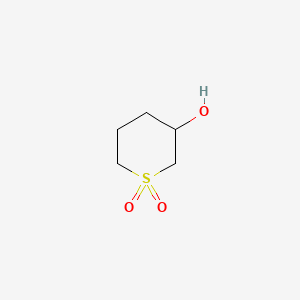
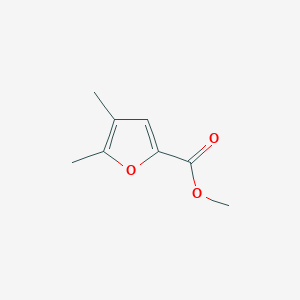
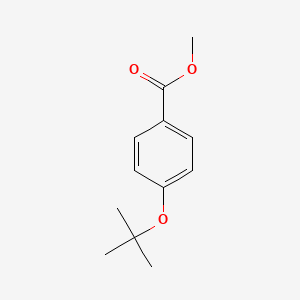

![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
